molecular formula C26H26N2 B2366597 1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole CAS No. 306977-88-8

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2366597
CAS No.: 306977-88-8
M. Wt: 366.508
InChI Key: GLSKFOQHISHDAZ-OBGWFSINSA-N
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Description

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole is an organic compound that features a benzimidazole core substituted with a tert-butylbenzyl group and a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the tert-butylbenzyl and styryl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The styryl group may enhance the compound’s ability to intercalate with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-2-styryl-1H-1,3-benzimidazole
  • 1-(4-Ethylbenzyl)-2-styryl-1H-1,3-benzimidazole
  • 1-(4-Isopropylbenzyl)-2-styryl-1H-1,3-benzimidazole

Uniqueness

1-(4-(Tert-butyl)benzyl)-2-styryl-1H-1,3-benzimidazole is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2/c1-26(2,3)22-16-13-21(14-17-22)19-28-24-12-8-7-11-23(24)27-25(28)18-15-20-9-5-4-6-10-20/h4-18H,19H2,1-3H3/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSKFOQHISHDAZ-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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